molecular formula C16H12ClFN2O B12013803 (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol

(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12013803
M. Wt: 302.73 g/mol
InChI Key: QNKVSHLDPKUWBW-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by a central pyrazole ring substituted with a chlorophenyl group at position 3, a fluorophenyl group at position 1, and a hydroxymethyl group at position 4 (Fig. 1). Its molecular formula is C₁₆H₁₂ClF₂N₂O, with a molecular weight of 330.73 g/mol. The compound’s structure combines halogenated aromatic rings (Cl and F) and a polar hydroxymethyl group, which influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1-(2-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12ClFN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2

InChI Key

QNKVSHLDPKUWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the pyrazole derivative to obtain the desired methanol compound.

Industrial Production Methods

Industrial production methods for (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : The analgesic effects observed in related compounds indicate that (3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol may also provide pain relief.
  • Antitumor Activity : Preliminary investigations suggest that this compound may interact with cellular pathways involved in cancer progression, making it a candidate for further exploration in cancer therapy.

Synthesis and Derivative Studies

The synthesis of (3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions, often utilizing solvents such as ethanol or methanol and catalysts like acetic acid. The synthetic routes can yield various derivatives, each with distinct properties and potential applications.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of pyrazole derivatives:

  • Anti-inflammatory Activity : A study demonstrated that a related pyrazole derivative effectively reduced inflammation in animal models by inhibiting specific cytokines involved in the inflammatory response .
  • Anticancer Potential : Another research paper highlighted the ability of pyrazole derivatives to induce apoptosis in cancer cell lines, suggesting their use as anticancer agents .
  • Pain Management : Clinical trials have indicated that certain pyrazole compounds can provide effective pain relief comparable to standard analgesics, warranting further investigation into their mechanisms .

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Unique Features
(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol - 4-Chlorophenyl (C₆H₄Cl) at position 3
- 2-Fluorophenyl (C₆H₄F) at position 1
- Hydroxymethyl (-CH₂OH) at position 4
330.73 Antimicrobial, anti-inflammatory (inferred) Enhanced stability due to Cl/F synergy; ortho-F substitution may improve target specificity .
(3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol () - 4-Bromophenyl (C₆H₄Br) at position 3
- 2-Fluorophenyl at position 1
- Hydroxymethyl at position 4
347.18 Antimicrobial (potential) Larger Br atom increases molecular weight and may alter pharmacokinetics .
(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol () - 4-Chlorophenyl at position 3
- 4-Fluorophenyl (C₆H₄F) at position 1
- Hydroxymethyl at position 4
330.73 Anti-inflammatory, antitumor Para-F substitution enhances electronic effects but reduces steric hindrance compared to ortho-F .
(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol () - 2,4-Dichlorophenyl (C₆H₃Cl₂) at position 3
- Phenyl (C₆H₅) at position 1
- Hydroxymethyl at position 4
337.20 Anticancer, anti-inflammatory Dichloro substitution increases hydrophobicity and cytotoxicity .
(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol () - 4-Chlorophenyl at position 1
- 4-(Methylthio)phenyl (C₆H₄SCH₃) at position 3
- Hydroxymethyl at position 4
362.87 Antimicrobial, anticancer Methylthio group improves metabolic stability and binding to sulfur-containing enzymes .

Key Observations:

Halogen Substitution: Chlorine (electron-withdrawing) enhances stability and resistance to metabolic degradation. Fluorine (small atomic radius) improves bioavailability and target specificity. Ortho-F substitution (as in the target compound) may reduce steric hindrance compared to para-F .

Functional Groups :

  • The hydroxymethyl group (-CH₂OH) introduces polarity, improving solubility in aqueous environments.
  • Methylthio (-SCH₃) groups () enhance interactions with sulfur-binding enzyme pockets .

Biological Activity :

  • Compounds with para-halogenation (e.g., 4-Cl or 4-F) show stronger anti-inflammatory and antitumor activities due to optimized electronic effects .
  • Dichloro-substituted derivatives () exhibit higher cytotoxicity, likely due to increased hydrophobicity and DNA intercalation .

Biological Activity

The compound (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol, also known by its CAS number 618441-73-9, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article aims to explore the synthesis, chemical properties, and biological activities of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C16H12ClFN2O
  • Molecular Weight : 302.73 g/mol
  • Structure : The compound features a pyrazole ring substituted with a chlorophenyl and a fluorophenyl group, along with a hydroxymethyl group.

Synthesis

The synthesis of (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the condensation of appropriate hydrazones with carbonyl compounds under acidic or basic conditions. Various methods have been explored to optimize yield and purity.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that pyrazole compounds can inhibit the growth of various bacterial strains. For instance, compounds similar to (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol have shown significant activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, potentially acting as COX inhibitors. This activity is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antitumor Activity : There is evidence suggesting that pyrazole derivatives can inhibit tumor cell proliferation. Studies have shown that certain pyrazoles induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of pyrazole derivatives against E. coli and S. aureus. The synthesized compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating potent activity .

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Compound A2015
Compound B3025
(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol1510

Anti-inflammatory Effects

In a clinical study assessing the anti-inflammatory properties of various pyrazoles, it was found that (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol exhibited significant inhibition of COX-2 enzyme activity, with an IC50 value comparable to established NSAIDs like ibuprofen .

Antitumor Activity

Research focusing on the antitumor potential of pyrazoles indicated that specific derivatives induce cell cycle arrest in cancer cells. In vitro assays showed that (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol reduced cell viability by over 60% in certain cancer cell lines after 48 hours of treatment .

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